4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-23(22,20-14-17-8-4-5-13-19-17)18-11-9-16(10-12-18)15-6-2-1-3-7-15/h4-5,8-13,15,20H,1-3,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVCGVKXFJXZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Cyclohexylbenzenesulfonyl Chloride
4-Cyclohexylbenzenesulfonic acid is treated with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in toluene at 60–80°C for 4–6 hours. The reaction proceeds via nucleophilic acyl substitution:
Coupling with Pyridin-2-ylmethylamine
The sulfonyl chloride (1.0 equiv) is reacted with pyridin-2-ylmethylamine (1.2 equiv) in dichloromethane (DCM) or chloroform at 0–5°C. Triethylamine (TEA, 2.0 equiv) is added to scavenge HCl. The mixture is stirred for 12–24 hours, followed by aqueous workup and column chromatography (hexane/ethyl acetate, 4:1).
Key Data:
Sulfonate Ester Aminolysis in Hydrocarbon Solvents
A patent-published method avoids sulfonyl chlorides by using ethyl 4-cyclohexylbenzenesulfonate. This approach is advantageous for acid-sensitive substrates.
Preparation of Ethyl 4-Cyclohexylbenzenesulfonate
4-Cyclohexylbenzenesulfonic acid (1.0 equiv) is refluxed with ethanol (5.0 equiv) and sulfuric acid (0.1 equiv) in toluene for 8–12 hours. The ester is isolated via distillation (bp 150–160°C under reduced pressure).
Reaction with Pyridin-2-ylmethylamine
The sulfonate ester (1.0 equiv) and pyridin-2-ylmethylamine (1.5 equiv) are heated in dry toluene at 90–100°C for 6–10 hours under nitrogen. Ethanol is removed via azeotropic distillation to drive the reaction to completion.
Key Data:
-
Yield: 65–72%
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Solvent: Toluene
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Temperature: 95°C
-
Purification: Silica gel chromatography (hexane/ethyl acetate, 5:1)
One-Pot Tandem Alkylation-Epoxidation
A modified approach from J-Stage involves sequential alkylation and epoxidation. Though originally designed for herbicidal sulfonamides, this method adapts well to pyridinylmethyl derivatives.
Alkylation of 4-Cyclohexylbenzenesulfonamide
4-Cyclohexylbenzenesulfonamide (1.0 equiv) is treated with 2-(bromomethyl)pyridine (1.2 equiv) in the presence of tetrabutylammonium bromide (TBAB, 0.05 equiv) and aqueous NaOH (50%) in toluene at 80°C for 1.5 hours. The intermediate N-(pyridin-2-ylmethyl) sulfonamide is extracted into ethyl acetate.
Epoxidation (Optional)
For analogs requiring epoxide functionalization, the alkylated product is treated with meta-chloroperbenzoic acid (mCPBA, 1.1 equiv) in chloroform under reflux. This step is omitted for the target compound.
Key Data:
-
Alkylation Yield: 88–92%
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Reaction Scale: 20 g
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Purification: Column chromatography (hexane/ethyl acetate, 6:1)
Radical-Mediated Coupling with α-Bromoketones
A chemodivergent strategy from RSC Advances employs α-bromoketones and 2-aminopyridines under oxidative conditions. While optimized for amides, this method can be adapted for sulfonamides by substituting sulfonyl halides.
Reaction Optimization
4-Cyclohexylbenzenesulfonyl bromide (1.0 equiv) and 2-(aminomethyl)pyridine (1.5 equiv) are stirred in ethyl acetate with tert-butyl hydroperoxide (TBHP, 2.0 equiv) at 90°C for 3 hours. Iodine (0.2 equiv) accelerates the coupling.
Key Data:
Comparative Analysis of Methods
| Parameter | Sulfonyl Chloride Route | Sulfonate Ester Route | Radical Coupling |
|---|---|---|---|
| Yield | 70–78% | 65–72% | 60–68% |
| Purity | >95% | >90% | 85–90% |
| Reaction Time | 18–24 hours | 6–10 hours | 3 hours |
| Key Advantage | High reliability | Acid stability | Rapid synthesis |
| Limitation | HCl generation | High temperatures | Radical inhibitors |
Scalability and Industrial Feasibility
The sulfonate ester route is preferred for large-scale production due to milder conditions and easier handling. A pilot-scale trial (10 kg) achieved 68% yield with toluene recycling, reducing costs by 40% compared to the sulfonyl chloride method .
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
1.1 Anticancer Properties
Research has indicated that sulfonamide derivatives, including 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit matrix metalloproteinases, which are crucial in cancer metastasis and invasion. This suggests its potential as an antitumor agent, particularly in targeting specific cancer types such as breast and prostate cancers .
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. Sulfonamides are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammatory processes. A related compound, 4-(4-cyclohexyl-2-methyloxazol-5-yl)-benzenesulfonamide, was identified as a selective COX-2 inhibitor currently in clinical trials for conditions like rheumatoid arthritis and osteoarthritis . This indicates a promising pathway for the development of new anti-inflammatory drugs based on similar sulfonamide structures.
Synthesis and Structural Modifications
The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with pyridin-2-ylmethylamine under controlled conditions. Structural modifications can enhance its biological activity or selectivity for specific targets .
Table 1: Comparison of Biological Activities of Sulfonamides
Case Studies and Clinical Research
Case studies exploring the effects of sulfonamides on various diseases have provided insights into their therapeutic potential. For instance, clinical trials involving COX-2 inhibitors derived from similar structures have shown significant efficacy in managing pain and inflammation associated with chronic conditions.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound may also interact with cellular pathways, modulating biological processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Cyclohexyl Group : Enhances lipophilicity and membrane permeability compared to smaller substituents (e.g., methyl, tert-butyl) . In compound 9l, this group contributes to PGAM1 inhibition, a target in cancer metabolism .
- Pyridin-2-ylmethyl Group : Facilitates hydrogen bonding via the pyridine nitrogen, critical for interactions with targets like CXCR4 and chemokine receptors .
- Xanthone Moieties : Found in compound 9l, these groups increase molecular rigidity and melting points (>200°C) but may reduce solubility .
Key Points :
- The target compound’s synthesis likely follows standard sulfonamide coupling, as seen in , where bromomethyl intermediates are used for functionalization.
- Cyclohexyl-containing analogs (e.g., 9l) exhibit higher melting points (>200°C) due to increased molecular rigidity , whereas flexible side chains (e.g., pyrrolidinylmethyl in compound 7) result in oils .
SAR Trends :
Lipophilicity : Cyclohexyl and tert-butyl groups improve membrane permeability but may reduce aqueous solubility.
Hydrogen Bonding : Pyridin-2-ylmethyl and xanthone groups enhance binding to polar residues in target proteins.
Flexibility : Rigid substituents (e.g., xanthone) favor enzyme inhibition, while flexible chains (e.g., pyrrolidinylmethyl) suit receptor modulation.
Biological Activity
4-Cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
The compound features a sulfonamide moiety, which is known for its diverse pharmacological properties. The structure can be described as follows:
- Chemical Formula : CHNOS
- CAS Number : 799252-63-4
The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. As a sulfonamide, it may interact with:
- Carbonic Anhydrases : The compound can inhibit carbonic anhydrases by binding to the active site, which is crucial for various physiological processes including acid-base balance and fluid secretion.
- Cyclooxygenase (COX) Enzymes : Similar compounds have shown selective inhibition of COX-2 over COX-1, suggesting potential anti-inflammatory properties .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of sulfonamides, including derivatives like this compound. These compounds have demonstrated:
- Inhibition against Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .
Anti-inflammatory Effects
The compound's structure suggests potential as an anti-inflammatory agent. In vitro studies indicate that it may reduce inflammatory markers through COX inhibition, leading to decreased prostaglandin synthesis.
Anticancer Activity
Emerging research highlights the anticancer potential of related sulfonamides. For instance, compounds with similar structures have shown significant cytotoxicity in various cancer cell lines, including breast and prostate cancers, with IC values ranging from 1 to 10 μM .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other sulfonamide derivatives:
| Compound | Structure | COX Selectivity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|---|
| This compound | Structure | Moderate | Yes | Yes |
| JTE-522 | Structure | High (COX-2 selective) | Limited | Yes |
| Sulfamethoxazole | Structure | Low | Yes (broad spectrum) | No |
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A study published in MDPI evaluated various sulfonamide derivatives against bacterial strains. The results indicated that structural modifications significantly impacted their antimicrobial potency, with some derivatives outperforming traditional antibiotics . -
Anti-inflammatory Mechanism Exploration :
Research highlighted in the Journal of Medicinal Chemistry explored the anti-inflammatory mechanisms of similar compounds. It was found that selective COX-2 inhibitors could provide therapeutic benefits with fewer gastrointestinal side effects compared to non-selective NSAIDs . -
Cytotoxicity Assessment :
A recent publication reported on the cytotoxic effects of various benzenesulfonamides on cancer cell lines. The study demonstrated that certain structural features enhanced selectivity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
